molecular formula C13H13BrO3 B15244038 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid

1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Cat. No.: B15244038
M. Wt: 297.14 g/mol
InChI Key: YYORRYKKGUOMAV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzene and cyclohexanone.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including Friedel-Crafts acylation, where 4-bromobenzene reacts with cyclohexanone in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation and Carboxylation: The intermediate undergoes oxidation to introduce the ketone group, followed by carboxylation to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl group but different functional groups and applications.

    4-Bromophenylacetic acid: Another bromophenyl derivative with distinct chemical properties and uses.

Uniqueness: 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid stands out due to its unique combination of functional groups, which imparts specific chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

1-(4-bromophenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13BrO3/c14-10-5-3-9(4-6-10)13(12(16)17)7-1-2-11(15)8-13/h3-6H,1-2,7-8H2,(H,16,17)

InChI Key

YYORRYKKGUOMAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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